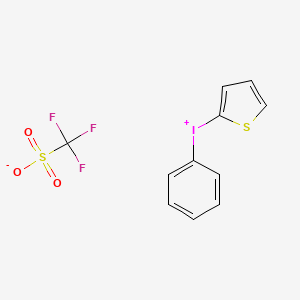![molecular formula C19H33FO2 B14133555 2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane CAS No. 88730-58-9](/img/structure/B14133555.png)
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane is a chemical compound with the molecular formula C₁₄H₂₁FO₂. It is known for its unique structure, which includes a fluorinated tetradecyl chain and an oxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane typically involves the reaction of a fluorinated tetradecyl alkyne with an oxane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane involves its interaction with specific molecular targets. The fluorinated chain and oxane ring allow it to interact with enzymes and receptors, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane
- 2-[(12-Fluorododec-3-YN-1-YL)oxy]oxane
Uniqueness
2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane is unique due to its longer fluorinated chain, which can influence its physical and chemical properties. This uniqueness makes it particularly interesting for applications requiring specific interactions with biological targets or unique material properties .
Propriétés
Numéro CAS |
88730-58-9 |
|---|---|
Formule moléculaire |
C19H33FO2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-(14-fluorotetradec-3-ynoxy)oxane |
InChI |
InChI=1S/C19H33FO2/c20-16-12-9-7-5-3-1-2-4-6-8-10-13-17-21-19-15-11-14-18-22-19/h19H,1-7,9,11-18H2 |
Clé InChI |
FWMBMAAUYQVPNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCC#CCCCCCCCCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
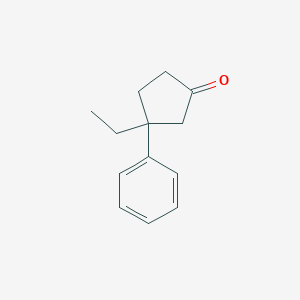
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
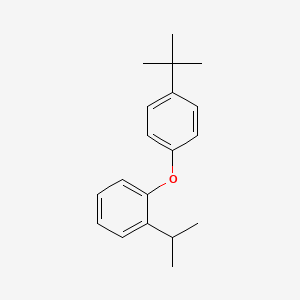

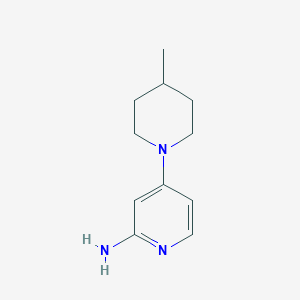
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
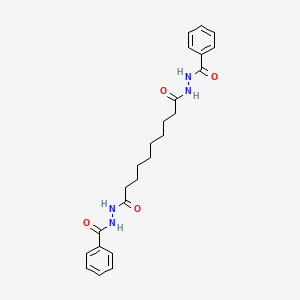
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
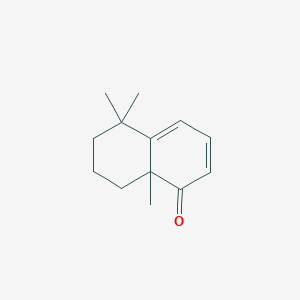
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
